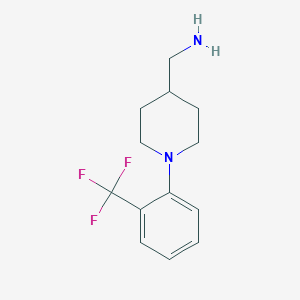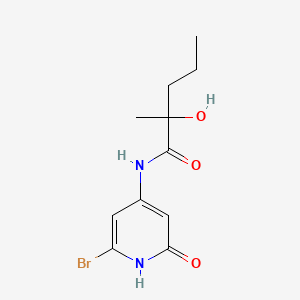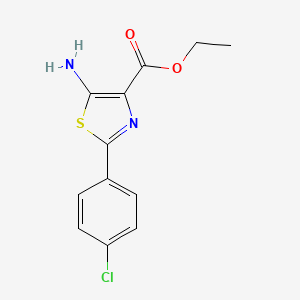
6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a phenyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and benzaldehyde.
Cyclization: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the quinazoline ring.
Bromination: The resulting quinazoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the bromine atom, which affects its reactivity and biological activity.
6-Chloro-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Phenyl-3,4-dihydroquinazoline: Lacks the hydroxyl group, which impacts its solubility and reactivity.
Uniqueness
6-Bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H13BrN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC名 |
6-bromo-2-phenyl-3,4-dihydro-1H-quinazolin-2-ol |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-7-13-10(8-12)9-16-14(18,17-13)11-4-2-1-3-5-11/h1-8,16-18H,9H2 |
InChIキー |
YNHYUQOUINXLMV-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Br)NC(N1)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide](/img/structure/B15359005.png)
![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)




![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)

![[4-Amino-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15359066.png)


